molecular formula C22H17FN4OS B3016618 2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide CAS No. 1797334-44-1

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

Cat. No. B3016618
CAS RN: 1797334-44-1
M. Wt: 404.46
InChI Key: MVYUQQZNKLDXTA-UHFFFAOYSA-N
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Description

The compound "2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide" is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyridine, thiazole, and acetamide groups, which are known for their biological activities, particularly in the context of antiallergic, antitumor, and kinase inhibitory properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of key intermediates such as indolization under Fischer conditions or reactions with ethyl cyanoacetate . The final step often involves amidification or condensation reactions to introduce the acetamide group . The synthetic pathways are designed to introduce various substituents and heterocyclic rings to the core structure, aiming to enhance biological activity .

Molecular Structure Analysis

The molecular structure of related compounds features heterocyclic rings such as pyridine and thiazole, which are crucial for the biological activity of these molecules . The presence of substituents like fluorine atoms and benzyl groups can significantly influence the binding affinity and selectivity of these compounds towards their biological targets .

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups that can undergo various reactions. For instance, the cyanoacetamido moiety in the key precursor can engage in dipolar cyclization, dinucleophilic-bielectrophilic attack, and condensation reactions, leading to a diversity of synthesized products . The N-benzyl substitution is another reactive site that can be modified to yield different derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These properties are crucial for understanding the compound's stability, solubility, and suitability for biological studies. The introduction of specific substituents can alter these properties to optimize the compound's performance in biological assays .

Scientific Research Applications

Kinase Inhibition and Anticancer Activities

Thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. One study found that these derivatives, by inhibiting Src kinase, show potential in treating cancers like colon carcinoma, breast carcinoma, and leukemia. The 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation, highlighting the therapeutic potential of fluorophenyl-thiazol-4-yl acetamides in cancer treatment (Fallah-Tafti et al., 2011).

Antiproliferative Activity

Novel fluoro-substituted benzo[b]pyran compounds have shown anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This research suggests the potential of fluoro-substituted compounds in developing low-toxicity, high-efficacy anticancer drugs (Hammam et al., 2005).

Imaging and Diagnostic Applications

The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the diagnostic application of fluorophenyl compounds. This compound, designed with a fluorine atom, allows for in vivo imaging using PET, providing a powerful tool for neurological and oncological research (Dollé et al., 2008).

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide highlights the potential of these compounds in developing new antimicrobial agents. These derivatives have been tested against various bacterial and fungal strains, demonstrating promising antimicrobial properties (Badiger et al., 2013).

Development of Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been developed and shown high antiproliferative activity towards various cancer cell lines. Specifically, some derivatives exhibited selective cytotoxicity against leukemia cells while having minimal effects on normal human cell lines, suggesting their potential as targeted anticancer agents (Ivasechko et al., 2022).

properties

IUPAC Name

2-(2-fluorophenyl)-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4OS/c23-19-6-2-1-4-16(19)12-21(28)25-17-9-7-15(8-10-17)20-14-29-22(27-20)26-18-5-3-11-24-13-18/h1-11,13-14H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYUQQZNKLDXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenyl)-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)acetamide

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